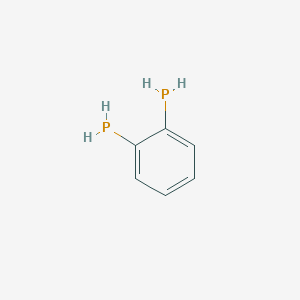

1,2-Bis(phosphino)benzene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2-phosphanylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8P2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFDVEXWZZOMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)P)P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402181 | |

| Record name | 1,2-Phenylenebisphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80510-04-9 | |

| Record name | 1,2-Phenylenebisphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(phosphino)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,2-Bis(phosphino)benzene Ligands: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,2-bis(phosphino)benzene and its derivatives, with a particular focus on the widely used 1,2-bis(diphenylphosphino)benzene (dppbz). These bidentate phosphine ligands are of significant interest in the fields of coordination chemistry and homogeneous catalysis. This document offers detailed, field-proven protocols for their preparation, an exploration of the underlying reaction mechanisms, and essential safety considerations. The content is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to confidently synthesize and utilize these valuable ligands in their work.

Introduction: The Significance of this compound Ligands

Bidentate phosphine ligands are a cornerstone of modern organometallic chemistry and catalysis. Among these, ligands based on a rigid 1,2-phenylene backbone, such as this compound and its derivatives, have proven to be exceptionally versatile. The pre-organized arrangement of the two phosphorus donor atoms on the benzene ring makes them excellent chelating agents for a variety of transition metals. This chelation effect imparts significant stability to the resulting metal complexes and influences their catalytic activity and selectivity.

The most prominent member of this family is 1,2-bis(diphenylphosphino)benzene (dppbz), a white, air-stable solid.[1] Dppbz is a crucial ligand in a multitude of catalytic cross-coupling reactions that are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. These reactions include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[2][3] The utility of dppbz and related ligands stems from their ability to fine-tune the electronic and steric properties of the metal center, thereby promoting key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[2]

This guide will detail two primary synthetic routes: a facile synthesis of the parent this compound from 1,2-dichlorobenzene, and a widely employed method for the synthesis of 1,2-bis(diphenylphosphino)benzene (dppbz) via a directed ortho-lithiation strategy.

Synthesis of the Parent Ligand: this compound

A notable and efficient synthesis of the parent this compound was developed by Kyba and his coworkers.[3] This method commences with the photochemical reaction of 1,2-dichlorobenzene with trimethyl phosphite, followed by reduction of the resulting phosphonate ester.

Experimental Protocol

Step 1: Synthesis of 1,2-Bis(dimethoxyphosphoryl)benzene

-

In a photochemical reactor equipped with a medium-pressure mercury vapor lamp, a solution of 1,2-dichlorobenzene (1.0 equivalent) in trimethyl phosphite (large excess) is irradiated at 60°C for approximately 5 days.

-

The progress of the reaction should be monitored by an appropriate analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the excess trimethyl phosphite is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent system (e.g., acetone-ether) to yield 1,2-bis(dimethoxyphosphoryl)benzene as a white crystalline solid.

Step 2: Reduction to this compound

-

A reducing agent is prepared in situ from trimethylsilyl chloride and lithium aluminum hydride in anhydrous tetrahydrofuran (THF).

-

The purified 1,2-bis(dimethoxyphosphoryl)benzene (1.0 equivalent) is dissolved in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

The solution of the reducing agent is then added slowly to the solution of the phosphonate ester at a controlled temperature.

-

The reaction mixture is stirred until the reduction is complete, as determined by an appropriate work-up and analysis of a small aliquot (e.g., by ³¹P NMR spectroscopy).

-

The reaction is carefully quenched, followed by an aqueous work-up.

-

The product, this compound, is extracted with an organic solvent, dried, and purified by distillation under reduced pressure.

Mechanistic Insights

The initial photochemical reaction proceeds through a free-radical chain mechanism, where the UV light initiates the homolytic cleavage of the C-Cl bond in 1,2-dichlorobenzene. The resulting aryl radical then reacts with trimethyl phosphite. The second step involves the reduction of the P=O bonds of the phosphonate ester to P-H bonds of the primary phosphine.

Safety and Handling

-

1,2-Dichlorobenzene: This is a toxic and environmentally hazardous substance. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Trimethyl Phosphite: This is a flammable and toxic liquid. Handle in a fume hood away from ignition sources.

-

Lithium Aluminum Hydride: This is a highly reactive and pyrophoric solid. It reacts violently with water. Handle only in a dry, inert atmosphere (e.g., a glovebox or under argon).

-

Primary Phosphines: The product, this compound, is a primary phosphine and is likely to be air-sensitive and possess a strong, unpleasant odor. All manipulations should be carried out under an inert atmosphere.

Synthesis of 1,2-Bis(diphenylphosphino)benzene (dppbz)

The synthesis of the widely used dppbz ligand is most commonly achieved through a directed ortho-lithiation of a suitable aromatic precursor, followed by quenching with chlorodiphenylphosphine. This method offers high regioselectivity.[4][5]

Experimental Protocol

-

To a flame-dried Schlenk flask under an inert atmosphere, add 1,2-dibromobenzene (1.0 equivalent) and anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (2.2 equivalents) dropwise to the stirred solution, maintaining the temperature below -70°C.

-

After the addition is complete, allow the reaction mixture to stir at -78°C for a designated period (e.g., 1-2 hours) to ensure complete lithiation.

-

In a separate flame-dried Schlenk flask, prepare a solution of chlorodiphenylphosphine (2.2 equivalents) in anhydrous diethyl ether or THF.

-

Slowly add the solution of the dilithiated intermediate to the chlorodiphenylphosphine solution at -78°C.

-

After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

-

The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of dichloromethane and hexane) to afford 1,2-bis(diphenylphosphino)benzene as a white solid.

Mechanistic Insights: Directed Ortho-Lithiation

Directed ortho-lithiation (DoM) is a powerful synthetic tool that allows for the regioselective deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG).[4][5] In this synthesis, the first bromine atom acts as a directing group, although a less effective one than many heteroatom-containing functionalities. The initial lithiation occurs at one of the positions ortho to a bromine atom. The presence of the first lithium atom can then direct the second lithiation to the adjacent position. The alkyllithium reagent, often in the presence of a chelating agent like TMEDA (N,N,N',N'-tetramethylethylenediamine), coordinates to the DMG. This coordination brings the highly basic alkyl group in close proximity to the ortho-proton, facilitating its abstraction and the formation of the aryllithium species.[6] This intermediate is then trapped by the electrophilic chlorodiphenylphosphine.

Safety and Handling

-

1,2-Dibromobenzene: This is a hazardous substance. Handle with appropriate PPE in a fume hood.

-

n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air and reacts violently with water. It should only be handled under a strict inert atmosphere by trained personnel.[7] Always use proper syringe and cannula techniques for transfers.

-

Chlorodiphenylphosphine: This is a corrosive and moisture-sensitive liquid.[8][9][10][11] It reacts with water to release hydrogen chloride gas. Handle in a fume hood and wear appropriate PPE, including acid-resistant gloves.

-

Inert Atmosphere: The entire synthesis must be conducted under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques to prevent the reaction of the organolithium intermediates with air and moisture.

Quantitative Data and Characterization

The following table summarizes key quantitative data for the synthesis of 1,2-bis(diphenylphosphino)benzene (dppbz).

| Parameter | Value | Reference |

| Molecular Formula | C₃₀H₂₄P₂ | [12] |

| Molecular Weight | 446.46 g/mol | [13] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 183-188 °C | [13] |

| Typical Yield | Varies, but can be high | N/A |

| ³¹P NMR (CDCl₃) | δ ≈ -13.5 ppm | [4] |

| ¹H NMR (CDCl₃) | δ ≈ 7.0-7.5 ppm (multiplet, aromatic protons) | [4][14] |

Conclusion

The this compound ligand scaffold represents a vital class of compounds in catalysis and coordination chemistry. The synthetic methods detailed in this guide, from the parent ligand to the widely applied dppbz, provide robust and reliable pathways for their preparation. A thorough understanding of the reaction mechanisms, particularly the principles of directed ortho-lithiation, is crucial for successful synthesis and for the potential development of new derivatives. Adherence to strict safety protocols, especially when handling pyrophoric and corrosive reagents, is paramount. This guide serves as a foundational resource for researchers to confidently synthesize these important ligands for their applications in creating novel catalysts and materials.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. Directed Ortho Metalation [organic-chemistry.org]

- 6. ias.ac.in [ias.ac.in]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 9. Ni(i)–Ni(iii) cycle in Buchwald–Hartwig amination of aryl bromide mediated by NHC-ligated Ni(i) complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. 1,2-Bis(diphenylphosphino)benzene - Wikipedia [en.wikipedia.org]

- 12. Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia or Ammonium Salts | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 13. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 14. uwindsor.ca [uwindsor.ca]

1,2-bis(phosphino)benzene structural analysis and bonding characteristics

An In-Depth Technical Guide to the Structural Analysis and Bonding Characteristics of 1,2-bis(phosphino)benzene

Executive Summary

The this compound framework represents a cornerstone in the design of chelating diphosphine ligands, pivotal to advancements in homogeneous catalysis, coordination chemistry, and materials science. This technical guide provides a comprehensive analysis of the structural and bonding characteristics of this ligand class, with a primary focus on the archetypal and widely utilized derivative, 1,2-bis(diphenylphosphino)benzene (dppbz). We delve into the nuanced interplay of steric and electronic properties dictated by the rigid arylene backbone, exploring its synthesis, solid-state and solution-phase structure through crystallographic and spectroscopic techniques, and the nature of its crucial phosphorus-carbon and phosphorus-metal bonds. This document is intended for researchers, chemists, and material scientists who seek a deeper, mechanistically-grounded understanding of how the unique architecture of this ligand scaffold governs its function and reactivity.

In the vast landscape of phosphine ligands, bidentate chelators offer distinct advantages over their monodentate counterparts, primarily through the chelate effect, which imparts significant thermodynamic and kinetic stability to their metal complexes. The this compound scaffold distinguishes itself further by incorporating the two phosphino donor groups onto a rigid ortho-phenylene unit.[1] This structural constraint is not a trivial design choice; it is a strategic element that pre-organizes the ligand for chelation, minimizing the entropic penalty upon coordination and enforcing a well-defined geometry upon the resulting metal complex.[1] This "o-phenylene backbone effect" is central to the ligand's utility, influencing the P-M-P "bite angle"—a critical determinant of catalytic activity and selectivity.[2]

While the parent molecule, this compound [C₆H₄(PH₂)₂], serves as the foundational structure, its derivatives, particularly 1,2-bis(diphenylphosphino)benzene (dppbz) [C₆H₄(P(C₆H₅)₂)₂], are far more prevalent in research and industrial applications due to their enhanced air-stability and the tunable steric and electronic properties afforded by the phenyl substituents.[3] This guide will use dppbz as the primary exemplar for experimental characterization, while referencing the parent structure from a theoretical perspective.

Synthesis of the this compound Framework

The creation of the C(aryl)-P bond is the key step in synthesizing these ligands. While multiple routes exist, a common and effective strategy involves the reaction of a dihaloaromatic precursor with a phosphide source or the use of a precursor like 1,2-bis(dichlorophosphino)benzene.

A facile, large-scale synthesis for the parent this compound involves a photochemical Arbuzov-type reaction followed by reduction, as illustrated below.[4]

Caption: Key steps in the synthesis of the parent this compound ligand.[4]

For substituted analogues like dppbz, a common precursor is 1,2-bis(dichlorophosphino)benzene, which can be prepared from 1,2-dibromobenzene.[5] This intermediate readily reacts with Grignard reagents or organolithium compounds (e.g., PhLi or PhMgBr) to install the desired aryl or alkyl groups on the phosphorus atoms.

Molecular Structure and Conformation

The definitive understanding of a ligand's architecture is derived from single-crystal X-ray diffraction. This technique provides precise measurements of bond lengths, bond angles, and torsional angles that define the molecule's three-dimensional shape.

Case Study: Crystal Structure of 1,2-bis(diphenylphosphino)benzene (dppbz)

The solid-state structure of dppbz has been determined, revealing key insights into its default conformation.[6][7] The molecule possesses a C₂ axis of symmetry. The phosphorus atoms lie slightly out of the plane of the central benzene ring, and the four phenyl groups adopt a propeller-like arrangement to minimize steric hindrance.

Caption: Simplified 2D representation of dppbz highlighting key structural features.

The crystallographic data provide a quantitative basis for understanding the ligand's steric and electronic properties.

| Parameter | Typical Value (Å or °) | Significance |

| P—C (benzene) | 1.84 - 1.85 Å | Represents the covalent bond linking the phosphino group to the rigid backbone. |

| P—C (phenyl) | 1.83 - 1.85 Å | Standard phosphorus-aryl single bond length. |

| C—P—C Angle | 101 - 103° | The angles around the phosphorus atom, indicating a trigonal pyramidal geometry. |

| P···P Distance | ~3.17 Å | The non-bonded distance between phosphorus atoms, defining the "pocket" for metal coordination. |

| Table 1: Key Structural Parameters of 1,2-Bis(diphenylphosphino)benzene (dppbz) from X-ray Crystallography.[6][7] |

The Parent Ligand: this compound

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of the ligand in both solid and solution phases and for probing its electronic environment upon coordination to a metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for characterizing these ligands in solution.

-

³¹P NMR: This is the most diagnostic technique. Trivalent phosphines like dppbz exhibit a characteristic chemical shift. For free dppbz, a sharp singlet is observed at approximately δ -13.0 ppm (relative to 85% H₃PO₄).[1] The observation of a single peak confirms the chemical equivalence of the two phosphorus atoms. Upon coordination to a metal center, this chemical shift can change dramatically (often by >30-50 ppm), and coupling to NMR-active metal nuclei (e.g., ¹⁹⁵Pt, ¹⁰³Rh) can be observed, providing definitive evidence of complex formation.

-

¹H and ¹³C NMR: These spectra show complex multiplets in the aromatic region (typically 7.0-8.0 ppm in ¹H NMR) corresponding to the protons of the central benzene ring and the four phenyl groups. While complex, they serve as a fingerprint for the molecule and can be used to confirm purity.

| Nucleus | Free dppbz Chemical Shift (δ, ppm) | Key Information |

| ³¹P | ~ -13.0 | Highly sensitive to the electronic environment of phosphorus; changes significantly upon coordination. |

| ¹H | 7.0 - 8.0 (multiplets) | Confirms the presence of aromatic protons; provides a fingerprint of the molecule. |

| ¹³C | 128 - 142 (multiple signals) | Details the carbon skeleton; signals can be assigned with advanced 2D NMR techniques. |

| Table 2: Typical NMR Spectroscopic Data for dppbz in CDCl₃. |

Vibrational Spectroscopy (IR & Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule. For a complex molecule like dppbz, the spectra contain many bands, and definitive assignment of each mode typically requires computational support (e.g., DFT calculations).[4][8] However, several regions are characteristic:

-

3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

1600-1400 cm⁻¹: C=C stretching vibrations within the aromatic rings ("ring modes"). The bands around 1480 cm⁻¹ and 1435 cm⁻¹ are often associated with vibrations involving the P-phenyl groups.

-

1100-1000 cm⁻¹: In-plane C-H bending modes.

-

Below 800 cm⁻¹: Out-of-plane C-H bending ("wags") and ring deformation modes. The substitution pattern on the central ring (1,2-disubstituted) gives rise to characteristic bands in this region.[9]

Vibrations involving the P-C bonds are often weak and coupled with other modes, but they are crucial as they are directly affected by coordination to a metal. Changes in the position and intensity of these bands upon complexation can be used to study the strength of the metal-ligand bond.

Bonding, Electronic Properties, and the Chelate Bite Angle

The utility of this compound as a ligand is a direct consequence of its unique bonding and electronic characteristics.

Phosphorus-Aryl Bonding and Lone Pair Availability

The phosphorus atoms in dppbz are trivalent (P(III)) and have a trigonal pyramidal geometry. Each phosphorus atom possesses a lone pair of electrons housed in an orbital with significant s-character. This lone pair is the source of the ligand's Lewis basicity and its ability to coordinate to electron-deficient metal centers. The electron-withdrawing nature of the attached phenyl and benzene rings moderates this basicity compared to trialkylphosphines. This electronic tuning is critical; the ligand is a good σ-donor but also has accessible π*-orbitals on the phenyl rings, allowing for potential π-backbonding from electron-rich metals.

The Natural Bite Angle

A defining characteristic of a chelating ligand is its "natural bite angle" (βn), which is the P-M-P angle that the ligand would prefer to adopt based solely on the geometry of its backbone, without the constraints of a metal's valence angles.[10] For dppbz, the rigid phenylene spacer enforces a relatively small and well-defined bite angle.

Caption: The chelation of dppbz to a metal center, defining the critical P-M-P bite angle.

In square planar complexes, such as those with Pd(II) or Pt(II), dppbz typically exhibits a bite angle of ~85° . This value is a consequence of forming a stable five-membered chelate ring (M-P-C-C-P). This specific angle is highly influential in catalysis. For example, in palladium-catalyzed cross-coupling reactions, bite angles around 90° are known to facilitate the crucial reductive elimination step, thereby increasing catalytic turnover. The rigidity of the dppbz backbone ensures that this angle is maintained throughout the catalytic cycle, contributing to its reliability and effectiveness.[6][11]

Experimental Protocol: Characterization of a dppbz-Metal Complex by ³¹P NMR

Trustworthy characterization relies on robust and repeatable experimental protocols. The following outlines the steps for confirming the coordination of dppbz to a metal precursor, such as PdCl₂(MeCN)₂.

Objective: To verify the formation of the complex [PdCl₂(dppbz)] and observe the change in the phosphorus electronic environment.

Methodology:

-

Sample Preparation:

-

In a clean, dry NMR tube, dissolve ~5-10 mg of the synthesized [PdCl₂(dppbz)] complex in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Ensure the sample is fully dissolved to obtain a homogeneous solution. For air-sensitive complexes, sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox).

-

As a control, prepare a separate NMR tube containing a similar concentration of the free dppbz ligand.

-

-

Instrument Setup:

-

Use a multinuclear NMR spectrometer (e.g., 400 MHz or higher).

-

Tune the probe to the ³¹P frequency (e.g., ~162 MHz for a 400 MHz spectrometer).

-

Set acquisition parameters:

-

Experiment Type: Standard 1D phosphorus experiment with proton decoupling (zgpg30 or similar).

-

Reference: Set the spectral reference (SR) to an external 85% H₃PO₄ standard at 0 ppm.

-

Acquisition Time (AQ): ~1.0 - 1.5 seconds.

-

Relaxation Delay (D1): ~2.0 - 5.0 seconds.

-

Number of Scans (NS): Start with 16 or 32 scans; increase for dilute samples.

-

-

-

Data Acquisition & Processing:

-

Acquire the spectrum for the free ligand first to establish its reference chemical shift (~ -13.0 ppm).

-

Acquire the spectrum for the palladium complex.

-

Process the resulting Free Induction Decay (FID) by applying an exponential multiplication (line broadening of ~1-2 Hz) and Fourier transformation.

-

Phase the spectrum carefully and reference it to the H₃PO₄ standard.

-

-

Interpretation of Results:

-

Free Ligand: A single sharp peak should be observed at ~ -13.0 ppm.

-

[PdCl₂(dppbz)] Complex: A single, sharp peak should be observed at a significantly downfield-shifted position (e.g., ~ +45 to +50 ppm ).

-

Causality: The large downfield shift (Δδ ≈ +60 ppm) is a direct result of the coordination of the phosphorus lone pairs to the electron-deficient Pd(II) center. This deshields the phosphorus nucleus, causing its resonance to shift to a higher frequency. The observation of a single peak confirms that the C₂ symmetry of the ligand is maintained in the square planar complex.

-

Conclusion

The this compound framework, exemplified by dppbz, is a masterclass in ligand design. Its structural rigidity and pre-organized donor atoms lead to highly stable metal complexes with well-defined and catalytically relevant bite angles. A comprehensive analysis, combining X-ray crystallography for solid-state architecture with multinuclear NMR for solution-state behavior, provides a clear picture of its structure. This understanding is further deepened by vibrational spectroscopy and computational modeling, which together elucidate the subtle electronic features that drive its reactivity. The principles demonstrated by this ligand—control of geometry, steric hindrance, and electronic properties through a constrained backbone—continue to inform the rational design of next-generation catalysts for transformative chemical synthesis.

References

- 1. 1,2-bis(diphenylphosphino)benzene | Semantic Scholar [semanticscholar.org]

- 2. 1,2-BIS(DIPHENYLPHOSPHINO)BENZENE(13991-08-7) 1H NMR spectrum [chemicalbook.com]

- 3. 1,2-Bis(diphenylphosphino)benzene - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Complete assignment of the vibrational spectra of borazine: the inorganic benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. 1,2-Bis(diphenylphosphino)benzene | C30H24P2 | CID 498379 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Coordination Chemistry of 1,2-Bis(phosphino)benzene with Transition Metals

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of 1,2-bis(phosphino)benzene and its derivatives, with a particular focus on 1,2-bis(diphenylphosphino)benzene (dppbz), a cornerstone ligand in modern inorganic and organometallic chemistry. We will explore the synthesis, coordination modes, reactivity, and catalytic applications of transition metal complexes featuring this versatile diphosphine ligand. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique properties of these complexes in their work.

Introduction: The this compound Ligand Framework

Phosphines are a ubiquitous class of ligands in transition metal chemistry, underpinning a vast array of catalytic transformations.[1] Among them, diphosphines, which contain two phosphino groups linked by a backbone, are of particular interest due to their ability to form chelate rings with metal centers, thereby imparting enhanced stability and influencing the metal's catalytic activity.[2][3]

This compound, and more commonly its air-stable derivative 1,2-bis(diphenylphosphino)benzene (dppbz), are bidentate phosphine ligands that have garnered significant attention in coordination chemistry and homogeneous catalysis.[4][5][6] The rigid benzene backbone of dppbz enforces a specific geometry upon coordination, influencing the steric and electronic environment of the metal center.[5] This rigidity, combined with the electronic properties of the phosphino donors, makes dppbz a highly effective ligand for stabilizing transition metal catalysts and facilitating key steps in catalytic cycles, such as oxidative addition and reductive elimination.[5]

Key Properties of 1,2-Bis(diphenylphosphino)benzene (dppbz):

| Property | Value |

| Chemical Formula | C₃₀H₂₄P₂[4][7] |

| Molar Mass | 446.47 g·mol⁻¹[4] |

| Appearance | White solid[4] |

| Melting Point | 185–187 °C[4] |

| Coordination | Bidentate chelating ligand[4][6] |

Coordination Modes of this compound

The coordination of this compound to a transition metal center is predominantly characterized by a chelating mode, where both phosphorus atoms bind to the same metal atom to form a stable five-membered ring. However, other coordination modes, such as bridging, are also possible, particularly in polynuclear complexes.

Chelating Coordination

The most common coordination mode for this compound is as a bidentate chelating ligand.[2][4] The rigid phenylene backbone restricts the P-M-P "bite angle," which has a significant impact on the geometry and reactivity of the resulting complex. This chelation effect enhances the stability of the metal complex compared to coordination with two monodentate phosphine ligands.

Figure 1: Chelating coordination mode of this compound.

Bridging Coordination

In certain instances, particularly with metal clusters or in the solid state, diphosphine ligands can adopt a bridging coordination mode, where each phosphorus atom coordinates to a different metal center.[8][9] This can lead to the formation of polynuclear complexes with interesting electronic and reactive properties. While less common for this compound compared to more flexible diphosphines, this mode is an important consideration in the design of multimetallic systems.

Figure 2: Bridging coordination mode of this compound.

Synthesis and Reactivity of Transition Metal Complexes

Complexes of this compound with a variety of transition metals, including palladium, nickel, platinum, and rhodium, have been synthesized and well-characterized.[10][11] The synthesis of these complexes typically involves the reaction of a suitable metal precursor with the diphosphine ligand in an appropriate solvent.

Palladium Complexes

Palladium complexes of dppbz are particularly important due to their extensive use in cross-coupling catalysis.[5][12] A common and easily prepared precatalyst is dichloro[1,2-bis(diphenylphosphino)benzene]palladium(II), [Pd(dppbz)Cl₂].[5]

Experimental Protocol: Synthesis of [Pd(dppbz)Cl₂] [5]

-

Preparation of PdCl₂(CH₃CN)₂: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve palladium(II) chloride (PdCl₂) in anhydrous acetonitrile.

-

Ligand Solution: In a separate Schlenk flask, dissolve 1,2-bis(diphenylphosphino)benzene (dppbz) (1.1 equivalents) in warm, anhydrous benzene.

-

Complexation: Slowly add the dppbz solution to the stirred solution of PdCl₂(CH₃CN)₂ at room temperature.

-

Precipitation and Isolation: Stir the reaction mixture at room temperature for 2-4 hours. A yellow precipitate will form.

-

Washing and Drying: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield the desired [Pd(dppbz)Cl₂] complex.

Nickel Complexes

Zerovalent nickel complexes featuring dppbz have been synthesized and structurally characterized. For instance, the reaction of Ni(PMe₃)₄ with dppbz can sequentially afford (dppbz)Ni(PMe₃)₂ and Ni(dppbz)₂.[13][14] These complexes are active catalysts for various transformations, including the release of H₂ from formic acid, hydrosilylation, and dehydrocoupling reactions.[13][14] The coordination chemistry of nickel(II) with bulky this compound derivatives has also been explored, leading to the formation of interesting zwitterionic complexes.[15]

Platinum Group Metal Complexes

Complexes of dppbz and related ligands with platinum group metals (Ru, Rh, Os, Ir) have been investigated. For example, rhodium complexes with chelating phosphine ligands have been synthesized and their reactivity explored.[16] The synthesis of rhodium(I) complexes with asymmetrically modified 1,2-bis(diphenylphosphino)benzene ligands has also been reported.[17]

Catalytic Applications

The primary application of transition metal complexes of this compound is in homogeneous catalysis, where they have proven to be highly effective for a wide range of chemical transformations.[6][12]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-dppbz systems are versatile catalysts for a variety of C-C and C-N bond-forming reactions.[5] The rigid backbone and the electronic properties of the dppbz ligand are crucial for promoting the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.[5][18]

Figure 3: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Examples of Palladium-Catalyzed Reactions using dppbz:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboron compounds and organic halides.[5][12]

-

Heck Reaction: Coupling of an unsaturated halide with an alkene.[5]

-

Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides and amines.[12][19]

Representative Experimental Protocol: Suzuki-Miyaura Coupling [5]

-

Catalyst Preparation: In a Schlenk tube under an inert atmosphere, dissolve palladium(II) acetate (1 mol%) and 1,2-bis(diphenylphosphino)benzene (dppbz) (2 mol%) in the chosen solvent (e.g., DMF).

-

Reactant Addition: Add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol) to the reaction mixture.

-

Reaction: Heat the mixture at the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 12-24 hours).

-

Workup and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent. Purify the product by column chromatography.

Nickel-Catalyzed Reactions

Nickel complexes of dppbz and its derivatives are also effective catalysts. They have been successfully employed in C-N cross-coupling reactions and have shown promise in the catalytic coupling of CO₂ with ethylene to produce acrylates.[19][20] For instance, a nickel(0) complex of 1,2-bis(di-iso-propylphosphino)benzene has been developed for acrylate production from CO₂ and ethylene.[20]

Catalytic Performance in Cross-Coupling Reactions:

| Reaction | Catalyst System | Substrates | Yield (%) |

| Suzuki-Miyaura | Pd(OAc)₂ / dppbz | 4-Iodotoluene, Phenylboronic acid | 95 |

| Heck | Pd(OAc)₂ / dppbz | Iodobenzene, Styrene | 92 |

| Buchwald-Hartwig | Ni(COD)₂ / dppbz | 4-Chlorotoluene, Morpholine | 85 |

Note: Yields are representative and can vary based on specific reaction conditions.

Conclusion

The coordination chemistry of this compound with transition metals is a rich and dynamic field of study. The unique structural and electronic properties of this ligand framework have led to the development of a wide array of stable and reactive metal complexes. These complexes, particularly those of palladium and nickel, have found widespread application as highly efficient catalysts in a variety of organic transformations that are crucial for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Future research in this area will likely focus on the development of novel dppbz derivatives with tailored steric and electronic properties to further enhance catalytic activity and selectivity, as well as the exploration of their application in emerging areas such as sustainable chemistry and materials science.

References

- 1. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]

- 2. Diphosphine ligands - Wikipedia [en.wikipedia.org]

- 3. Diphosphines [chemeurope.com]

- 4. 1,2-Bis(diphenylphosphino)benzene - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 1,2-Bis(diphenylphosphino)benzene | C30H24P2 | CID 498379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Chelating versus bridging bonding modes of N-substituted bis(diphenylphosphanyl)amine ligands in Pt complexes and Co2Pt clusters - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. From chelating to bridging diphosphine ligands in quadruply-bonded bimetallic complexes: a non-dissociative phosphine exchange mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. I. SYNTHESES OF 1,2-BIS(PHOSPHINO)BENZENES AND A POLYPHOSPHINO MACROCYCLE. II. TRANSITION METAL COMPLEXATION AND HYDROGENATION STUDIES (ORGANOPHOSPHINES, PHENYLENEBISPHOSPHINES, CATALYST, NICKEL COMPLEXES, RHODIUM) - ProQuest [proquest.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Collection - Zerovalent Nickel Compounds Supported by 1,2-Bis(diphenylphosphino)benzene: Synthesis, Structures, and Catalytic Properties - Inorganic Chemistry - Figshare [acs.figshare.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis of Highly Fluorinated Arene Complexes of [Rh(Chelating Phosphine)]+ Cations, and their use in Synthesis and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Selective Azide Oxidation of 1,2-Bis(diphenylphosphino)benzene and Related Ethylenebis(phosphines) to Asymmetric Multifunctional Phosphorus Ligands and Formation of Rhodium(I) Complexes of These Ligands. Structural Characterization of the Prototypical Ligand 1-(((Trimethylsilyl)imino)diphenylphosphorano)-2-(diphenylphosphino)benzene and Its Rhodium(I) Complex: 1-Ph(2)P=N(SiMe(3))C(6)H(4)-2-(Ph(2)P)Rh(CO)Cl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nobelprize.org [nobelprize.org]

- 19. Evaluation of the 1,2-bis(diphenylphosphino)benzene ligand in nickel-catalyzed C–N cross-coupling reactions - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

- 20. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 1,2-Bis(phosphino)benzene Derivatives: A Technical Guide

This technical guide provides an in-depth exploration of the spectroscopic properties and characterization of 1,2-bis(phosphino)benzene and its derivatives, with a primary focus on the well-studied 1,2-bis(diphenylphosphino)benzene. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize phosphine ligands in their work. We will delve into the principles and practical applications of key spectroscopic techniques, offering insights into how these methods elucidate the structural features of these important chemical entities.

Introduction to this compound Ligands

This compound and its derivatives are a class of bidentate phosphine ligands that play a crucial role in coordination chemistry and catalysis.[1][2] The rigid benzene backbone pre-organizes the two phosphorus donor atoms for chelation to a metal center, leading to the formation of stable complexes. This structural motif is central to the design of catalysts for a variety of organic transformations, including cross-coupling reactions.[2] The electronic and steric properties of the phosphino groups can be readily tuned by modifying the substituents on the phosphorus atoms, which in turn influences the reactivity and selectivity of the resulting metal complexes.

While the parent compound, this compound (C₆H₄(PH₂)₂), is the fundamental structure, its derivatives, particularly 1,2-bis(diphenylphosphino)benzene (dppbz), are more commonly encountered in the literature due to their enhanced stability and utility.[1] This guide will focus on the spectroscopic characterization of dppbz as a representative example, while also discussing the expected spectral features of the parent compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the characterization of phosphine-containing compounds. Both ³¹P and ¹H NMR provide invaluable information about the molecular structure, symmetry, and bonding environment of the phosphorus and hydrogen nuclei.

³¹P NMR Spectroscopy

Phosphorus-31 is a spin I = 1/2 nucleus with 100% natural abundance, making ³¹P NMR a highly sensitive and informative technique.[3] The chemical shift of a phosphorus nucleus is highly dependent on its coordination number, the nature of its substituents, and its electronic environment.[4]

Experimental Protocol: ³¹P{¹H} NMR Spectroscopy

A standard proton-decoupled ³¹P NMR spectrum provides a single resonance for chemically equivalent phosphorus atoms.

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

-

Instrument Setup: Utilize a multinuclear NMR spectrometer. Use 85% H₃PO₄ as an external standard (δ = 0 ppm).

-

Acquisition: Acquire the spectrum with proton decoupling to simplify the spectrum by removing P-H coupling. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Data Interpretation for 1,2-Bis(diphenylphosphino)benzene (dppbz):

The ³¹P{¹H} NMR spectrum of dppbz typically shows a single sharp resonance.

| Compound | Solvent | ³¹P Chemical Shift (δ) |

| 1,2-Bis(diphenylphosphino)benzene | CDCl₃ | ~ -13.0 ppm |

This single peak indicates that the two phosphorus atoms are chemically equivalent in solution. The upfield chemical shift is characteristic of triarylphosphines.

Expected ³¹P NMR Spectrum for this compound:

For the parent this compound, the ³¹P NMR spectrum would be significantly different. In a proton-coupled spectrum, the signal for each phosphorus atom would be split into a triplet by the two directly attached protons (¹JPH coupling). In a proton-decoupled spectrum, a single resonance would be observed, but at a much more upfield position compared to dppbz, due to the presence of the electron-donating hydrogen atoms.

Workflow for ³¹P NMR Analysis

Caption: Workflow for acquiring and interpreting a ³¹P NMR spectrum.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the hydrogen atoms in the molecule, including those on the benzene backbone and the phosphino substituents.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: As with ³¹P NMR, dissolve a small amount of the compound (5-10 mg) in a deuterated solvent.

-

Instrument Setup: Use a standard ¹H NMR spectrometer.

-

Acquisition: Acquire the spectrum, ensuring adequate resolution to resolve the aromatic multiplets.

Data Interpretation for 1,2-Bis(diphenylphosphino)benzene (dppbz):

The ¹H NMR spectrum of dppbz is characterized by complex multiplets in the aromatic region.

| Protons | Chemical Shift (δ) | Multiplicity |

| Phenyl (C₆H₅) | ~ 7.0 - 7.5 ppm | Multiplet |

| Benzene backbone (C₆H₄) | ~ 7.2 - 7.6 ppm | Multiplet |

The signals for the phenyl groups and the central benzene ring often overlap, making precise assignment challenging without advanced 2D NMR techniques.

Expected ¹H NMR Spectrum for this compound:

The ¹H NMR spectrum of the parent compound would be distinguished by a high-field signal corresponding to the P-H protons. This signal would appear as a doublet due to coupling with the phosphorus nucleus (¹JPH), with a large coupling constant. The aromatic region would also be simplified compared to dppbz.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons to induce ionization and fragmentation.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Data Interpretation for 1,2-Bis(diphenylphosphino)benzene (dppbz):

The EI-MS of dppbz provides clear evidence for its molecular weight.

| Ion | m/z | Interpretation |

| [M]⁺ | 446 | Molecular Ion |

| [M - C₆H₅]⁺ | 369 | Loss of a phenyl group |

The presence of the molecular ion peak at m/z 446 confirms the molecular formula of dppbz (C₃₀H₂₄P₂).[5] The peak at m/z 369 is a common fragment resulting from the loss of a phenyl radical.

General Fragmentation Pathway in EI-MS

Caption: Simplified representation of fragmentation in EI-MS.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure.

Experimental Protocol: IR and Raman Spectroscopy

-

Sample Preparation: For IR, the sample can be analyzed as a solid (KBr pellet or ATR) or in solution. For Raman, the sample is typically analyzed as a solid or in solution in a quartz cuvette.

-

Acquisition: Acquire the spectra over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

Data Interpretation for 1,2-Bis(diphenylphosphino)benzene (dppbz):

The IR and Raman spectra of dppbz are dominated by bands associated with the aromatic rings.

| Vibration | Expected Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3100 - 3000 |

| C=C stretching (aromatic) | 1600 - 1450 |

| P-C stretching | ~ 1100 |

| C-H out-of-plane bending | 900 - 675 |

Expected Vibrational Spectra for this compound:

The most significant difference in the vibrational spectra of the parent compound would be the appearance of P-H stretching and bending vibrations. The P-H stretching band is typically observed in the region of 2440-2275 cm⁻¹ in the IR and Raman spectra.

Conclusion

The spectroscopic characterization of this compound and its derivatives relies on a suite of complementary analytical techniques. NMR spectroscopy provides unparalleled detail regarding the molecular structure and the electronic environment of the phosphorus and hydrogen atoms. Mass spectrometry confirms the molecular weight and offers insights into fragmentation pathways. Vibrational spectroscopy provides a characteristic fingerprint of the molecule's functional groups. By employing these techniques in concert, researchers can unambiguously identify and characterize these important ligands, which is a critical step in the development of new catalysts and functional materials. The extensive data available for 1,2-bis(diphenylphosphino)benzene serves as a valuable benchmark for the characterization of other members of this ligand class.

References

An In-Depth Technical Guide to the Synthesis and Reactivity of Early Transition Metal Complexes with 1,2-Bis(phosphino)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and reactivity of early transition metal complexes featuring the 1,2-bis(phosphino)benzene ligand and its derivatives. Authored for researchers and scientists, this document delves into the nuanced coordination chemistry of these compounds, offering field-proven insights into experimental design and mechanistic considerations. We will explore the synthesis of the diphosphine ligand, detail methods for complexation with early transition metals (Groups 3-5), and examine the characteristic reactivity patterns of the resulting complexes, including oxidative addition, reductive elimination, and insertion reactions. Furthermore, the guide highlights the burgeoning catalytic applications of these systems, providing a solid foundation for further research and development in areas such as organic synthesis and materials science.

Introduction: The Allure of this compound in Early Transition Metal Chemistry

Phosphine ligands have long been mainstays in coordination chemistry, prized for their ability to stabilize a wide range of transition metal complexes and to finely tune their electronic and steric properties.[1] While their application with late transition metals is well-established, their use with early transition metals (Groups 3-5) presents a unique set of challenges and opportunities. Early transition metals are characterized by their high oxophilicity, electrophilicity, and tendency to adopt high oxidation states. The interaction of these hard metal centers with the soft phosphorus donor atoms of phosphine ligands gives rise to complexes with distinct reactivity profiles.

The this compound framework, a pre-organized bidentate ligand, offers a rigid backbone that enforces a cis-coordination geometry, thereby influencing the reactivity at the metal center. This guide will illuminate the synthesis of this important ligand and its subsequent use in the formation of complexes with early transition metals, providing a roadmap for the exploration of their rich and often underexplored chemistry.

Synthesis of the Ligand: this compound

A reliable and scalable synthesis of this compound is crucial for the exploration of its coordination chemistry. A common and effective route involves a two-step process starting from 1,2-dichlorobenzene.

Step 1: Synthesis of 1,2-Bis(dimethoxyphosphoryl)benzene

The initial step involves the photochemical phosphorylation of 1,2-dichlorobenzene. This method provides a high-yielding route to the phosphonate precursor.[2]

-

Materials: 1,2-dichlorobenzene, trimethyl phosphite.

-

Apparatus: A 2-L photochemical reactor equipped with a medium-pressure mercury vapor lamp and a quartz immersion well.

-

Procedure:

-

In the photochemical reactor, a solution of 1,2-dichlorobenzene in trimethyl phosphite is prepared.

-

The mixture is irradiated with the mercury vapor lamp at 60 °C for approximately 5 days.

-

After the reaction is complete, the excess trimethyl phosphite is removed under reduced pressure.

-

The crude product is purified by recrystallization from an acetone-ether mixture to yield 1,2-bis(dimethoxyphosphoryl)benzene as a white crystalline solid.[2]

-

Step 2: Reduction to this compound

The phosphonate is then reduced to the desired primary phosphine. A potent reducing agent, such as a reagent derived from trimethylsilyl chloride and lithium aluminum hydride, is typically employed for this transformation.[2]

-

Materials: 1,2-bis(dimethoxyphosphoryl)benzene, trimethylsilyl chloride, lithium aluminum hydride, tetrahydrofuran (THF).

-

Procedure:

-

A reducing agent is prepared in situ by reacting trimethylsilyl chloride with lithium aluminum hydride in THF.

-

The 1,2-bis(dimethoxyphosphoryl)benzene is dissolved in THF and added to the reducing agent solution.

-

The reaction mixture is stirred at room temperature until the reduction is complete, as monitored by ³¹P NMR spectroscopy.

-

The reaction is carefully quenched, and the product is extracted with an organic solvent.

-

Purification by distillation under reduced pressure affords this compound.[2]

-

Diagram of the Synthesis of this compound:

Caption: Synthetic route to this compound.

Synthesis of Early Transition Metal Complexes

The synthesis of early transition metal complexes with this compound typically involves the reaction of a suitable metal halide precursor with the diphosphine ligand. The choice of solvent and reaction conditions is critical to prevent unwanted side reactions, given the reactivity of both the metal center and the P-H bonds of the primary phosphine. For substituted analogues like 1,2-bis(diphenylphosphino)benzene (dppbz), the synthesis is more straightforward due to the increased stability of the ligand.

General Synthetic Strategies

A common method for the synthesis of these complexes is the direct reaction of the metal halide with the diphosphine ligand in an inert solvent.

-

Materials: Early transition metal halide (e.g., TiCl₄, ZrCl₄, VCl₃), this compound or a substituted derivative, anhydrous and deoxygenated solvent (e.g., toluene, THF, or dichloromethane).

-

Procedure:

-

Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), the early transition metal halide is dissolved or suspended in the chosen solvent.

-

A solution of the this compound ligand in the same solvent is added dropwise to the metal halide solution at a suitable temperature (often starting at low temperatures to control the reaction).

-

The reaction mixture is stirred for a specified period, during which a precipitate of the complex may form.

-

The product is isolated by filtration, washed with a non-coordinating solvent to remove any unreacted starting materials, and dried under vacuum.

-

Diagram of Complex Synthesis:

Caption: General synthesis of an early transition metal-diphosphine complex.

Spectroscopic and Structural Characterization

The characterization of these complexes relies heavily on a combination of spectroscopic techniques and X-ray crystallography.

-

³¹P NMR Spectroscopy: This is an indispensable tool for characterizing phosphine complexes. Upon coordination to a metal center, the ³¹P NMR chemical shift of the phosphine ligand typically undergoes a significant downfield shift.[1] The magnitude of this shift and the presence of coupling constants can provide valuable information about the coordination environment of the phosphorus atoms.

-

¹H and ¹³C NMR Spectroscopy: These techniques provide information about the organic backbone of the ligand and can be used to confirm the formation of the desired complex.

-

Infrared (IR) Spectroscopy: For primary phosphine complexes, the P-H stretching frequency in the IR spectrum is a useful diagnostic tool.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center.

| Technique | Key Observables | Information Gained |

| ³¹P NMR | Chemical shift (δ), coupling constants (J) | Confirmation of coordination, coordination mode, electronic environment of P |

| ¹H NMR | Chemical shifts, multiplicities | Structure of the ligand backbone |

| IR Spectroscopy | P-H stretching frequency (for primary phosphines) | Confirmation of P-H bond presence and coordination |

| X-ray Crystallography | Bond lengths and angles | Definitive molecular structure and coordination geometry |

Reactivity of Early Transition Metal Complexes with this compound

The reactivity of these complexes is dictated by the electronic properties of the early transition metal and the nature of the diphosphine ligand. Key reaction types include oxidative addition, reductive elimination, and insertion reactions.

Oxidative Addition and Reductive Elimination

Oxidative addition involves the addition of a molecule to the metal center, leading to an increase in both the coordination number and the oxidation state of the metal.[3][4] The reverse process is termed reductive elimination.[5][6] While common for late transition metals, reductive elimination from early transition metals to form C-X bonds is less favorable due to their lower electronegativity.[7][8] However, unconventional pathways have been identified.[7][8]

Diagram of Oxidative Addition and Reductive Elimination:

Caption: General scheme for oxidative addition and reductive elimination.

Insertion Reactions

Insertion reactions involve the insertion of an unsaturated molecule, such as an alkene or a carbonyl group, into a metal-ligand bond. This is a fundamental step in many catalytic processes, including polymerization.

Reactivity towards Small Molecules

Early transition metal complexes are known for their ability to activate small, relatively inert molecules. The presence of a phosphine ligand can modulate this reactivity.

-

Dinitrogen Activation: The activation and functionalization of dinitrogen (N₂) is a significant area of research, with early transition metal complexes playing a key role.[9] Phosphine ligands can stabilize the low-valent metal centers required for N₂ binding and reduction.

-

Activation of White Phosphorus (P₄): Low-valent early transition metal complexes can activate the P₄ tetrahedron, leading to the formation of novel phosphorus-containing ligands.[10]

Catalytic Applications

The unique reactivity of early transition metal complexes with diphosphine ligands has led to their exploration in various catalytic applications.

-

Olefin Polymerization: Titanium and zirconium complexes are well-known catalysts for olefin polymerization. The nature of the ancillary ligands, including phosphines, can significantly influence the activity of the catalyst and the properties of the resulting polymer.[11]

-

Cross-Coupling Reactions: While more commonly associated with late transition metals, early transition metals can also participate in cross-coupling reactions. The diphosphine ligand can play a crucial role in stabilizing the active catalytic species.

Conclusion and Future Outlook

The synthesis and reactivity of early transition metal complexes with this compound and its derivatives represent a fertile ground for discovery. The interplay between the hard early transition metal and the soft phosphine donor atoms gives rise to unique electronic structures and reactivity patterns. While significant progress has been made in understanding the coordination chemistry of these systems, many aspects, particularly their application in catalysis, remain to be fully explored. Future research in this area will likely focus on the design of new diphosphine ligands with tailored electronic and steric properties to further control the reactivity of the metal center, leading to the development of novel and more efficient catalytic transformations.

References

- 1. Metal-phosphine complex - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oxidative addition - Wikipedia [en.wikipedia.org]

- 4. Oxidative Addition | OpenOChem Learn [learn.openochem.org]

- 5. Reductive elimination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Differences between the elimination of early and late transition metals: DFT mechanistic insights into the titanium-catalyzed synthesis of pyrroles from alkynes and diazenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differences between the elimination of early and late transition metals: DFT mechanistic insights into the titanium-catalyzed synthesis of pyrroles from alkynes and diazenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and Structure of Vanadium Halide Complexes Containing Diphosphine Ligands with Pendant Amines | Journal Article | PNNL [pnnl.gov]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. researchgate.net [researchgate.net]

The Unseen Architect: A Technical Guide to the Historical Development and Discovery of 1,2-Bis(phosphino)benzene Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2-bis(phosphino)benzene framework represents a cornerstone in the design of chelating diphosphine ligands, a class of molecules that has profoundly influenced the landscape of homogeneous catalysis. This in-depth technical guide provides a comprehensive overview of the historical development, synthesis, coordination chemistry, and catalytic applications of these pivotal ligands. By examining the evolution from early concepts of chelation to the sophisticated, tailored ligands of today, this guide offers field-proven insights into the causality behind experimental choices and the principles that govern the efficacy of these ligands in critical chemical transformations. Detailed experimental protocols, quantitative data, and mechanistic explorations are presented to equip researchers and professionals with a thorough understanding of this indispensable ligand family.

A Historical Perspective: From Chelating Arsines to a Catalytic Powerhouse

The journey to the ubiquitous this compound ligands of today did not begin with phosphorus itself, but with its heavier pnictogen cousin, arsenic. In 1939, the synthesis of 1,2-bis(dimethylarsino)benzene, commonly known as "diars," was a significant milestone.[1] This work, and its popularization by R.S. Nyholm, demonstrated the profound ability of ortho-disubstituted aromatic backbones to create powerful chelating ligands capable of stabilizing a wide range of metal complexes and unusual oxidation states.[1] The work on diars laid the conceptual groundwork for the development of analogous diphosphine ligands, which would eventually prove to be of even greater practical importance in the burgeoning field of homogeneous catalysis.[1]

While early work on diphosphine ligands focused on more flexible alkane backbones, the rigid and tunable nature of the 1,2-phenylene linker offered tantalizing possibilities for influencing the geometry and reactivity of metal centers. A pivotal moment in the development of the parent ligand system arrived in 1983 with the publication of a facile and scalable synthesis of this compound by Kyba and coworkers.[2] This work provided a practical entry point for the synthesis of a wide range of derivatives, including those with alkyl and aryl substituents on the phosphorus atoms.

The most prominent and widely utilized member of this family is 1,2-bis(diphenylphosphino)benzene (dppbz). While its exact first synthesis is not easily pinpointed to a single seminal publication, its preparation is most commonly achieved through the reaction of an ortho-dihalobenzene with a diphenylphosphide salt. This accessibility, coupled with its advantageous electronic and steric properties, has cemented dppbz and its derivatives as indispensable tools in the modern synthetic chemist's arsenal.

Synthesis of the Core: Methodologies and Protocols

The synthetic accessibility of this compound and its derivatives is a key factor in their widespread use. The following section details the seminal synthesis of the parent ligand and a standard protocol for the preparation of the workhorse ligand, 1,2-bis(diphenylphosphino)benzene (dppbz).

The Kyba Synthesis of this compound

The 1983 synthesis by Kyba et al. provided a high-yield and scalable route to the parent this compound, a crucial precursor for many other derivatives.[2] The key steps involve the photochemical phosphonylation of 1,2-dichlorobenzene followed by reduction.

Experimental Protocol: Synthesis of this compound [2]

-

Step 1: Synthesis of 1,2-Bis(dimethoxyphosphoryl)benzene. A solution of 1,2-dichlorobenzene in trimethyl phosphite is irradiated with a medium-pressure mercury vapor lamp at 60°C for 5 days. The reaction mixture is then worked up and the crude product is recrystallized to yield 1,2-bis(dimethoxyphosphoryl)benzene as a white crystalline solid.

-

Step 2: Reduction to this compound. The 1,2-bis(dimethoxyphosphoryl)benzene is then reduced using a reagent prepared from trimethylsilyl chloride and lithium aluminum hydride in THF. The product, this compound, is obtained as a liquid after distillation.

Standard Synthesis of 1,2-Bis(diphenylphosphino)benzene (dppbz)

The most common and practical synthesis of dppbz involves the reaction of o-dichlorobenzene with lithium diphenylphosphide. This method is widely used due to the commercial availability of the starting materials and the generally good yields.

Experimental Protocol: Synthesis of 1,2-Bis(diphenylphosphino)benzene (dppbz)

-

Preparation of Lithium Diphenylphosphide: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), triphenylphosphine is dissolved in anhydrous tetrahydrofuran (THF). To this solution, metallic lithium is added, and the mixture is stirred. The reaction is typically initiated by gentle heating and proceeds to form a deep red solution of lithium diphenylphosphide.

-

Reaction with o-Dichlorobenzene: The solution of lithium diphenylphosphide is cooled in an ice bath. A solution of o-dichlorobenzene in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched by the careful addition of water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or toluene). The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization, typically from ethanol or a toluene/heptane mixture, to afford 1,2-bis(diphenylphosphino)benzene as a white crystalline solid.

| Parameter | Kyba Synthesis (Parent Ligand) | Standard dppbz Synthesis |

| Starting Material | 1,2-Dichlorobenzene | Triphenylphosphine, o-Dichlorobenzene |

| Key Reagents | Trimethyl phosphite, LiAlH4/TMSCl | Lithium metal |

| Typical Yield | ~40% (overall) | 70-85% |

| Purification | Distillation, Recrystallization | Recrystallization |

Table 1: Comparison of synthetic routes to this compound and its diphenyl derivative.

Coordination Chemistry: A Rigid Bite for Diverse Metals

The defining feature of this compound ligands is their rigid backbone, which enforces a specific "bite angle" – the P-M-P angle in a chelated metal complex. This structural constraint has profound implications for the geometry and reactivity of the resulting coordination compounds. These ligands are known to form stable complexes with a wide array of transition metals, including but not limited to palladium, nickel, rhodium, copper, gold, and iron.[3][4][5]

The coordination mode is predominantly bidentate chelation, forming a five-membered ring with the metal center. This chelation imparts significant stability to the complex, a phenomenon known as the chelate effect. The geometry of the resulting complex is influenced by the metal's preferred coordination number and oxidation state. For example, with Pd(II) and Ni(II), square planar complexes are common, while with Rh(I), square planar or trigonal bipyramidal geometries can be observed.

The electronic properties of the ligand can be readily tuned by modifying the substituents on the phosphorus atoms. Electron-donating alkyl groups increase the electron density on the metal center, which can, for instance, facilitate oxidative addition in a catalytic cycle. Conversely, electron-withdrawing groups can have the opposite effect. The bulky phenyl groups in dppbz also provide a significant steric profile that can influence substrate binding and the regioselectivity of catalytic reactions.

A Catalyst's Workhorse: Applications in Homogeneous Catalysis

The true impact of this compound ligands lies in their extensive application in homogeneous catalysis. Their unique combination of rigidity, tunability, and strong chelation makes them highly effective in a variety of fundamentally important organic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The palladium-dppbz system is a versatile and highly efficient catalyst for a range of C-C and C-N bond-forming reactions.[6] The rigid backbone and the steric and electronic properties of the diphenylphosphino groups are crucial for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle.[6]

The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis for the formation of biaryl compounds, is effectively catalyzed by palladium complexes of dppbz. The ligand's role is to stabilize the active Pd(0) species and to promote the individual steps of the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling [6]

-

To a flame-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)2), 1,2-bis(diphenylphosphino)benzene (dppbz), the aryl halide, the arylboronic acid, and a base (e.g., K2CO3 or K3PO4).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add a degassed solvent (e.g., toluene, dioxane, or DMF/water mixtures).

-

Heat the reaction mixture with stirring for the required time (typically 1-24 hours) at a temperature ranging from room temperature to 120°C.

-

After cooling, the reaction is worked up by extraction and purified by chromatography.

| Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Phenylboronic acid | K2CO3 | Toluene/H2O | 100 | 1 | 95 |

| 2-Chlorotoluene | Phenylboronic acid | K3PO4 | Toluene | 100 | 2 | 98 |

| 4-Iodoanisole | 4-Methoxyphenylboronic acid | K2CO3 | DMF/H2O | 80 | 2 | 97 |

Table 2: Representative examples of Suzuki-Miyaura coupling reactions using a Pd/dppbz catalyst system.[6]

The formation of C-N bonds through the coupling of aryl halides with amines is another area where this compound ligands have proven to be highly effective, particularly with nickel catalysts.[7][8] The Buchwald-Hartwig amination has become a go-to method for the synthesis of anilines and their derivatives.

Asymmetric Hydrogenation

The rigid backbone of this compound is an ideal scaffold for the design of chiral ligands for asymmetric catalysis. By introducing chirality at the phosphorus atoms or on the benzene ring, highly effective catalysts for enantioselective hydrogenation can be prepared. Rhodium complexes of chiral this compound derivatives have shown excellent enantioselectivities and high catalytic activities in the hydrogenation of various functionalized alkenes, which is a critical transformation in the synthesis of chiral pharmaceuticals.[9][10]

The mechanism of rhodium-catalyzed asymmetric hydrogenation is complex and can proceed through different pathways depending on the ligand and substrate. A generally accepted mechanism involves the coordination of the olefin to the rhodium center, followed by the oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination steps to deliver the hydrogenated product. The chiral ligand environment dictates the facial selectivity of the hydrogenation, leading to the preferential formation of one enantiomer.

Other Catalytic Applications

The utility of this compound ligands extends beyond cross-coupling and hydrogenation. They have been successfully employed in a variety of other catalytic transformations, including:

-

Hydroformylation: The addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. Cobalt and rhodium complexes with dppbz have been studied for this purpose.[7]

-

Carbon-Heteroatom Bond Formation: Besides C-N bond formation, these ligands can facilitate the formation of C-S and C-O bonds.[2][11]

-

β-Boration of α,β-Unsaturated Amides: Copper-dppbz catalysts are effective for this transformation.[12]

Conclusion and Future Outlook

From its conceptual origins in the study of chelating arsines to its current status as a pillar of modern homogeneous catalysis, the this compound ligand family has had a remarkable journey. Its rigid and tunable framework has provided chemists with a powerful tool to control the reactivity and selectivity of a vast array of transition metal-catalyzed reactions. The continued exploration of new derivatives with tailored steric and electronic properties, particularly in the realm of asymmetric catalysis, promises to further expand the capabilities of these indispensable ligands. As the demand for more efficient, selective, and sustainable chemical synthesis grows, the legacy and future potential of the this compound scaffold are secure.

References

- 1. researchgate.net [researchgate.net]

- 2. Carbon–heteroatom bond formation catalysed by organometallic complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diphosphine ligands - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]

- 11. Carbon-Heteroatom Bond Formation via Photoinduced Decarboxylative Radical Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. organicreactions.org [organicreactions.org]

electronic properties and molecular orbital analysis of ortho-phenylenebis(phosphine)

An In-depth Technical Guide to the Electronic Properties and Molecular Orbital Analysis of ortho-Phenylenebis(phosphine)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ortho-phenylenebis(diphenylphosphine), commonly abbreviated as dppbz, is a bidentate phosphine ligand of paramount importance in coordination chemistry and homogeneous catalysis.[1] Its rigid benzene backbone fixes the geometry of the two phosphorus donor atoms, creating a well-defined bite angle that imparts unique reactivity and stability to its metal complexes. This guide provides a comprehensive analysis of the fundamental electronic structure and molecular orbital (MO) characteristics of dppbz. We will explore the interplay between its σ-donor and π-acceptor capabilities, detail the nature of its frontier molecular orbitals, and present the experimental and computational workflows used to elucidate these properties. Understanding these core electronic features is critical for rationally designing catalysts, predicting reaction outcomes, and developing novel organometallic therapeutics.

Introduction: The Structural and Electronic Uniqueness of dppbz

1,2-Bis(diphenylphosphino)benzene (dppbz) is an organophosphorus compound featuring two diphenylphosphino groups substituted at adjacent positions on a benzene ring.[1] This architecture classifies it as a chelating diphosphine ligand. Unlike flexible diphosphine ligands (e.g., dppe, where the backbone is ethylene), the rigid ortho-phenylene linker pre-organizes the phosphorus lone pairs, influencing the geometry and stability of the resulting metal complexes.[2] This structural constraint is a key determinant of its utility in catalysis, where the ligand's bite angle can profoundly affect reaction rates and selectivity.[3]

The electronic behavior of phosphine ligands is governed by two primary interactions: σ-donation from the phosphorus lone pair to an empty metal d-orbital and π-acceptance (back-bonding) from a filled metal d-orbital into an unoccupied orbital on the phosphine ligand.[4][5] The nature of the substituents on the phosphorus atom dictates the balance of these effects; electron-donating groups enhance σ-basicity, while electron-withdrawing groups enhance π-acidity.[6] For dppbz, the phenyl groups and the phenylene backbone create a nuanced electronic profile that is less electron-donating than simple trialkylphosphines but offers significant steric bulk.[6]